

A Comparative Analysis of Dasatinib and Dasatinib-d4 Mass Spectra: A Technical Guide

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Compound of Interest

Compound Name: Dasatinib-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the mass spectra of Dasatinib and its deuterated analog, **Dasatinib-d4**. This document details the experimental protocols for their analysis, presents quantitative data in a structured format, and visualizes key processes using signaling pathway and workflow diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and analysis of pharmaceuticals.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate quantification. **Dasatinib-d4**, a deuterated form of Dasatinib, serves as an excellent internal standard due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). This guide explores the mass spectral differences between Dasatinib and **Dasatinib-d4**, providing insights into their fragmentation patterns and the methodologies used for their characterization.

Mass Spectra Comparison: Dasatinib vs. Dasatinib-d4

The primary difference between the mass spectra of Dasatinib and **Dasatinib-d4** is a mass shift of approximately 4 Daltons (Da) due to the replacement of four hydrogen atoms with deuterium atoms in the **Dasatinib-d4** molecule. This mass shift is observable in both the precursor ion and its characteristic fragment ions.

Quantitative Mass Spectrometric Data

The following table summarizes the key mass spectrometric parameters for Dasatinib and **Dasatinib-d4**, including their molecular weights, and the m/z values of their protonated precursor ions ([M+H]⁺) and major fragment ions observed in tandem mass spectrometry (MS/MS).

Parameter	Dasatinib	Dasatinib-d4	Mass Shift (Da)
Molecular Formula	C ₂₂ H ₂₆ ClN ₇ O ₂ S	C ₂₂ H ₂₂ D ₄ ClN ₇ O ₂ S	+4
Molecular Weight (g/mol)	~488.0	~492.0	+4
Precursor Ion [M+H] ⁺ (m/z)	488.2	492.2	+4
Major Fragment Ion (m/z)	401.1	405.1	+4

Note: The exact mass-to-charge ratios may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

The data presented in this guide is typically obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology representative of a typical experimental setup for the analysis of Dasatinib and its deuterated internal standard.

Sample Preparation

- **Protein Precipitation:** To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile containing the internal standard (**Dasatinib-d4**).

- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC)

- Column: A C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm) is commonly used.
- Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of:
 - Solvent A: 0.1% formic acid in water.
 - Solvent B: 0.1% formic acid in acetonitrile.
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Injection Volume: 5 μL of the prepared sample is injected.

Tandem Mass Spectrometry (MS/MS)

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
- Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
 - Dasatinib: m/z 488.2 → 401.1
 - **Dasatinib-d4**: m/z 492.2 → 405.1
- Collision Energy: Optimized for the specific instrument and analytes, typically in the range of 25-35 eV.

Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the fragmentation pathway of Dasatinib and the general experimental workflow for its analysis.

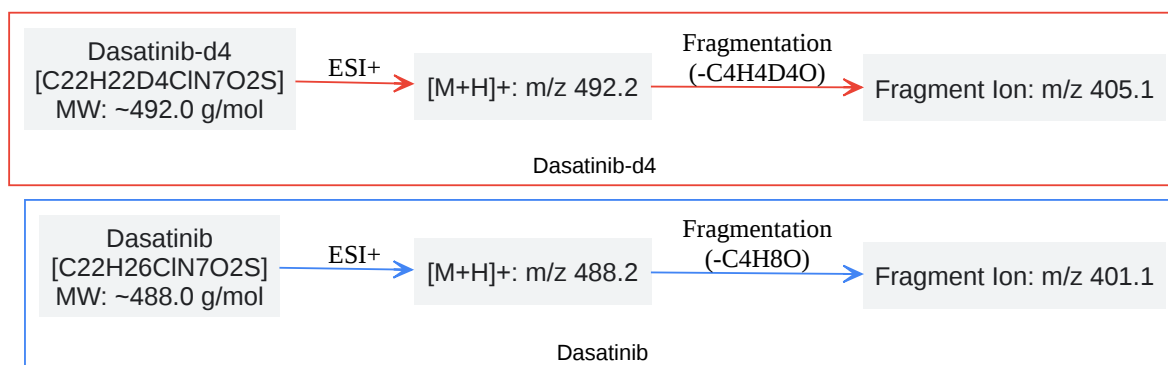


Figure 1: Proposed Fragmentation Pathway of Dasatinib and Dasatinib-d4

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Dasatinib Fragmentation Pathway

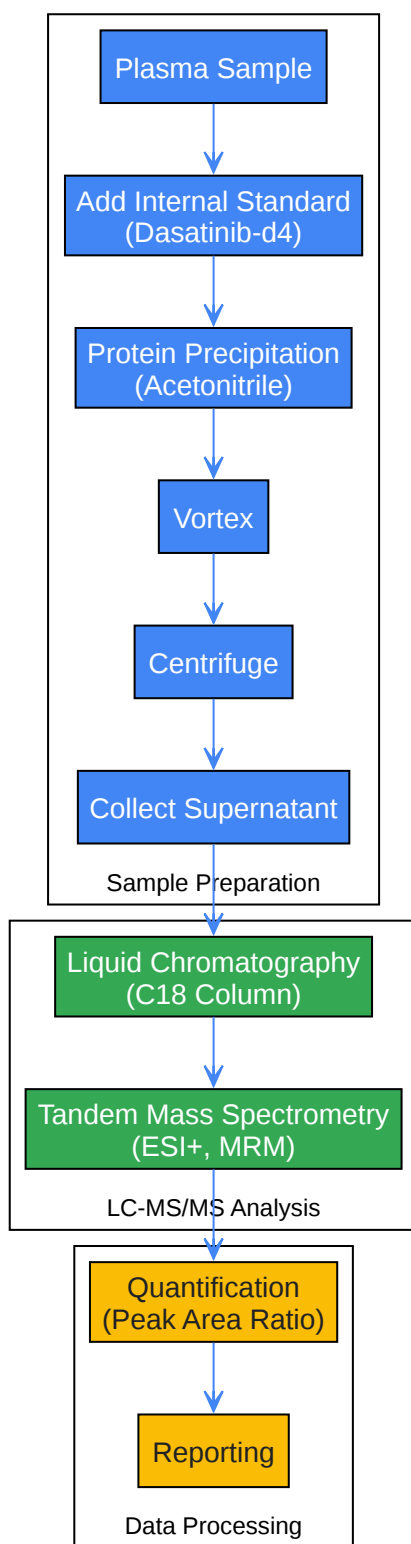


Figure 2: Experimental Workflow for Dasatinib Analysis

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Dasatinib Analysis Workflow

Conclusion

The distinct mass difference between Dasatinib and **Dasatinib-d4**, consistently observed in both the precursor and fragment ions, makes **Dasatinib-d4** an ideal internal standard for the accurate and precise quantification of Dasatinib in biological matrices. The methodologies outlined in this guide provide a robust framework for the bioanalysis of this important therapeutic agent. The provided visualizations of the fragmentation pathway and experimental workflow offer a clear and concise overview of the analytical process, aiding in both understanding and implementation in a research setting.

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